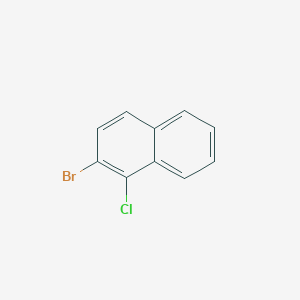

2-Bromo-1-chloronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPYLLUOBDZSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559884 | |

| Record name | 2-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692728-68-0 | |

| Record name | 2-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-1-chloronaphthalene for Advanced Research Applications

Abstract: 2-Bromo-1-chloronaphthalene is a dihalogenated aromatic compound that serves as a versatile and strategic building block in modern synthetic chemistry. Its utility is primarily derived from the differential reactivity of its carbon-bromine and carbon-chlorine bonds, which allows for selective, sequential functionalization. This technical guide provides an in-depth analysis of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound, with a focus on its applications for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a solid at room temperature. The core physical and chemical characteristics are essential for its handling, storage, and application in synthetic protocols. These properties have been aggregated from various chemical data repositories.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrCl | [1][2][3] |

| Molecular Weight | 241.51 g/mol | [1][2] |

| CAS Number | 692728-68-0 | [1][2] |

| Appearance | Off-white crystalline powder | [4] |

| Melting Point | Not precisely defined; related isomers have varied melting points. | |

| Boiling Point | Not precisely defined; related isomers have varied boiling points. | |

| Solubility | Practically insoluble in water. Soluble in many organic solvents. | [4][5] |

| Density | ~1.59 g/cm³ (Predicted) | [6] |

Spectroscopic Profile for Structural Elucidation

The unique substitution pattern of this compound gives rise to a distinct spectroscopic fingerprint, which is critical for its unambiguous identification and for monitoring reaction progress.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (approximately 7.0-8.5 ppm). Each signal would correspond to one of the six protons on the naphthalene ring system. The precise chemical shifts and coupling constants (J-values) are determined by the electronic effects of the bromine and chlorine substituents and their positions relative to each proton. The protons closest to the electronegative halogens will be shifted further downfield.[7][8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms of the naphthalene core. The two carbons directly bonded to the halogens (C1-Cl and C2-Br) will be significantly influenced, with their chemical shifts providing direct evidence of the substitution pattern. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and quaternary carbons.[9]

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for this compound include:

-

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

-

Aromatic C=C stretching: A series of sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: Expected in the 1000-1100 cm⁻¹ range.

-

C-Br stretching: Found in the fingerprint region, typically below 1000 cm⁻¹.[10]

-

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) is of primary importance. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), this compound exhibits a characteristic isotopic cluster for the molecular ion. The spectrum will show a base peak (M), a significant peak at M+2, and a smaller peak at M+4, which is a definitive signature for a molecule containing one bromine and one chlorine atom.[10]

Synthesis and Purification Workflow

While various synthetic routes exist, a common approach to halogenated naphthalenes involves electrophilic aromatic substitution or Sandmeyer-type reactions from amino-naphthalene precursors. For instance, a plausible route could start from 1-chloronaphthalene, which is then brominated, or from a corresponding amino-chloronaphthalene followed by a Sandmeyer reaction to introduce the bromine.[6]

A generalized laboratory protocol for a Sandmeyer reaction is as follows:

Protocol: Synthesis via Diazotization-Sandmeyer Reaction

-

Diazotization: The precursor, 1-chloro-2-aminonaphthalene, is dissolved in an aqueous acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C in an ice bath.

-

A cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the amine solution while maintaining the low temperature. This generates the corresponding diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.

-

The cold diazonium salt solution is slowly added to the CuBr solution. Nitrogen gas evolution is observed as the diazonium group is replaced by bromine.

-

Workup and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with water and brine, dried over an anhydrous salt (like Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is then purified, most commonly by column chromatography on silica gel, to yield pure this compound.[6]

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug discovery and materials science lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the bromine atom significantly more reactive in common organometallic cross-coupling reactions.[11] This chemoselectivity allows for sequential, site-specific modifications of the naphthalene core.

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is the most powerful application for this substrate. The reactivity order in oxidative addition to a Palladium(0) catalyst is C-I > C-Br > C-OTf >> C-Cl.[12] This allows for selective coupling at the C-Br position while leaving the C-Cl bond intact for a potential second coupling reaction under more forcing conditions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.[13][14]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in medicinal chemistry.[11]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid molecular scaffolds.[11]

-

-

Grignard/Organolithium Formation: It is often possible to selectively form an organometallic reagent at the more reactive C-Br position by reaction with magnesium (for Grignard) or an organolithium reagent (via lithium-halogen exchange). This creates a nucleophilic carbon center that can react with a wide range of electrophiles.[15]

The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[16] The ability to controllably build complexity onto this core using this compound makes it a highly valuable starting material for generating libraries of novel compounds in drug discovery programs.[17][18][19]

Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a laboratory setting.

-

Hazards: It is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, should be worn at all times.[20]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][20]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important synthetic intermediate whose value is defined by the differential reactivity of its C-Br and C-Cl bonds. This feature enables chemists to perform selective, sequential cross-coupling and other functionalization reactions, providing controlled access to complex, substituted naphthalene derivatives. This capability is particularly relevant in the fields of medicinal chemistry and materials science, where the naphthalene core is a common and valuable motif. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity profile is essential for its effective and safe utilization in advanced research and development.

References

-

This compound | C10H6BrCl | CID 14402083 . PubChem. [Link]

-

2-bromonaphthalene . Organic Syntheses Procedure. [Link]

- Process for the preparation of 2-chloro- or 2-bromo-naphthalene.

-

1-Bromo-2-chloronaphthalene, 98% Purity, C10H6BrCl, 25 grams . CP Lab Safety. [Link]

-

1-Bromo-2-chloronaphthalene | C10H6BrCl | CID 12611482 . PubChem. [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds . ACS Publications. [Link]

-

2-Chloronaphthalene . Wikipedia. [Link]

-

2-Bromo-1-chloro pentane . NIST WebBook. [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery . PMC - NIH. [Link]

-

Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates . PMC - NIH. [Link]

-

1-Bromonaphthalene . Wikipedia. [Link]

-

ICSC 1708 - 2-Chloronaphthalene . International Chemical Safety Cards (ICSCs). [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective . PubMed. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . PMC. [Link]

-

Spectroscopy Data for Undergraduate Teaching . ERIC. [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy . UCLA Chemistry and Biochemistry. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry . UW-Madison Chemistry. [Link]

-

This compound . Wuhan Qingfeng Chemical Co.,ltd. [Link]

-

Empowering small molecule drug discovery by automatic DEL screening . YouTube. [Link]

-

Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning . Research Communities. [Link]

-

Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery . PMC. [Link]

Sources

- 1. This compound | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 692728-68-0 | AChemBlock [achemblock.com]

- 3. This compound [692728-68-0] | King-Pharm [king-pharm.com]

- 4. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 7. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Chloronaphthalene(91-58-7) 1H NMR spectrum [chemicalbook.com]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 16. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. communities.springernature.com [communities.springernature.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2-Bromo-1-chloronaphthalene (CAS No. 692728-68-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 2-Bromo-1-chloronaphthalene. As a senior application scientist, my goal is to provide you with not just a collection of data, but a cohesive and insightful resource that bridges the gap between theoretical chemistry and practical laboratory application. The strategic placement of a bromine and a chlorine atom on the naphthalene scaffold makes this molecule a versatile and valuable building block in the design and synthesis of complex organic molecules. This guide will delve into the synthesis, reactivity, and potential applications of this compound, with a focus on its relevance in medicinal chemistry and materials science. Every piece of information is curated to be accurate, actionable, and grounded in established scientific principles.

Compound Profile and Physicochemical Properties

This compound is a di-halogenated aromatic hydrocarbon. The naphthalene core provides a rigid, planar structure, while the distinct reactivities of the bromo and chloro substituents offer a platform for selective chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 692728-68-0 | [1][2] |

| Molecular Formula | C₁₀H₆BrCl | [1][2] |

| Molecular Weight | 241.51 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | 56-57 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like ether and benzene. | |

| Purity | Commercially available up to 97% | [2] |

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway 1: Electrophilic Bromination of 1-Chloronaphthalene

The direct bromination of 1-chloronaphthalene is a feasible approach. The chloro group is an ortho-, para- director, however, the steric hindrance at the peri-position (position 8) and the electronic deactivation of the ring will influence the regioselectivity of the bromination. The bromine is expected to add to the 4- and 2-positions.

Caption: Proposed synthesis of this compound via electrophilic bromination.

Experimental Considerations:

-

Lewis Acid Catalyst: The choice of Lewis acid (e.g., FeBr₃, AlCl₃) can influence the isomer ratio.

-

Reaction Conditions: Temperature and reaction time will need to be carefully controlled to minimize the formation of di-brominated byproducts.

-

Isomer Separation: The resulting mixture of 2-bromo and 4-bromo isomers would likely require separation by techniques such as fractional crystallization or column chromatography, exploiting potential differences in their physical properties.

Proposed Synthetic Pathway 2: Sandmeyer Reaction

A more regioselective approach would be the Sandmeyer reaction, a classic method for introducing halides onto an aromatic ring via a diazonium salt intermediate.[3][4] This would involve the diazotization of 2-amino-1-chloronaphthalene followed by treatment with a copper(I) bromide solution.

Caption: Proposed regioselective synthesis of this compound via a Sandmeyer reaction.

Detailed Protocol (Hypothetical):

-

Diazotization: Dissolve 2-amino-1-chloronaphthalene in a suitable aqueous acid (e.g., hydrobromic acid). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic extract with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine atoms. |

| ¹³C NMR | Ten distinct signals in the aromatic region. The carbons attached to the halogens will be significantly shifted. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 240 and 242 in a ratio determined by the isotopes of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1). The M+2 peak will be a composite of these isotopic contributions.[5] Fragmentation would likely involve the loss of Br and/or Cl atoms. |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for an aromatic system. C-Br and C-Cl stretching vibrations will be observed in the fingerprint region. |

Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is generally more reactive than the C-Cl bond in many common transformations, such as palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. This allows for selective functionalization at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.[6]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent. By carefully selecting the reaction conditions, it is possible to selectively react at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This is a powerful strategy for building complex molecular architectures.

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond of this compound.

-

Other Cross-Coupling Reactions: Similar selectivity can be expected in other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Grignard Reagent Formation

The C-Br bond is more susceptible to the insertion of magnesium to form a Grignard reagent compared to the C-Cl bond. This allows for the formation of a nucleophilic carbon at the 2-position, which can then be reacted with a wide range of electrophiles.

Experimental Protocol: Grignard Reagent Formation (Generalized)

-

Setup: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Place magnesium turnings in a flask with a small crystal of iodine (to activate the magnesium). Add a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. The reaction is typically initiated with gentle warming.

-

Application: The resulting Grignard reagent can be used immediately in subsequent reactions with electrophiles such as aldehydes, ketones, esters, and nitriles.

Potential Applications in Drug Discovery and Materials Science

Halogenated naphthalenes are important scaffolds in medicinal chemistry and materials science.[7][8] The introduction of halogens can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Medicinal Chemistry: Dihalogenated naphthalenes can serve as key intermediates in the synthesis of biologically active compounds. The ability to selectively functionalize the 2- and 1-positions allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. For example, bromonaphthalene derivatives have been utilized in the synthesis of antagonists for the human CC chemokine receptor 8 (CCR8), which is a potential target for inflammatory diseases and cancer.[6]

-

Organic Electronics: The rigid and planar naphthalene core is a desirable feature for organic electronic materials. By using cross-coupling reactions to attach other conjugated systems to the this compound scaffold, it is possible to synthesize novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[9][10] The halogen atoms can also influence the packing of the molecules in the solid state, which is a critical factor for charge transport.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

In case of insufficient ventilation, wear suitable respiratory equipment.

Conclusion

This compound is a strategically important building block with significant potential in both academic research and industrial applications. Its unique pattern of halogenation allows for selective and controlled functionalization, making it a valuable tool for the synthesis of complex organic molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide has provided a comprehensive overview of its properties, plausible synthetic routes, and potential applications based on established chemical principles and data from closely related compounds. It is my hope that this guide will serve as a valuable resource for researchers and scientists, empowering them to unlock the full potential of this versatile molecule in their own work.

References

- Leupold, E. I., & Neuber, M. (1991). U.S. Patent No. 5,043,493. Washington, DC: U.S.

- Schaefer, J. P., & Higgins, J. (1967). 2-Bromonaphthalene. Organic Syntheses, 47, 18.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845–2879.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Liu, Y., & Hartwig, J. F. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(24), 12343–12350.

-

Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-1-chloro pentane. In NIST Chemistry WebBook. Retrieved from [Link]

- Singh, P., & Kaur, M. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. World Journal of Pharmaceutical Research, 13(9), 1305-1317.

-

PubChem. (n.d.). 1-Bromo-2-chloronaphthalene. Retrieved from [Link]

- Van Hout, A., Schols, D., & De Jonghe, S. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.

-

LibreTexts. (2019). Br and Cl. In Chemistry LibreTexts. Retrieved from [Link]

- Weakley, A. T., & Hartwig, J. F. (2013). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry, 78(15), 7543–7549.

- Ridd, J. H., & Sandall, J. P. B. (1982). Sandmeyer reactions. Part 7. An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1465–1469.

- Conti, P., & Turos, E. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643.

- Li, G., & et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(61), 35058–35062.

-

University of Sussex. (n.d.). Making molecules with light to improve the chance of drug discovery success. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

- Riera-Galindo, S., & et al. (2019). Organic materials for organic electronic devices.

- Britton, J., & et al. (2019). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering, 4(4), 777–784.

- Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU (English Edition), 2005-II, 3.

- Würthner, F., & et al. (2011). Naphthalene and perylene diimides – better alternatives to fullerenes for organic electronics?

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound 97% | CAS: 692728-68-0 | AChemBlock [achemblock.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - 2-bromonaphthalene from naphthalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

physical properties of 2-Bromo-1-chloronaphthalene

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-chloronaphthalene

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a di-halogenated aromatic hydrocarbon belonging to the naphthalene family. Its rigid, planar structure and the presence of two different halogen substituents make it a valuable intermediate and building block in synthetic organic chemistry. The distinct electronic and steric environments created by the bromine and chlorine atoms at the C2 and C1 positions, respectively, offer unique reactivity for further functionalization. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, intended for researchers and professionals in drug development and materials science who may utilize this compound in complex synthetic pathways.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its molecular structure and core physical constants. These properties are critical for reaction planning, purification, and material handling.

Structural and Chemical Identifiers

The molecule consists of a naphthalene core substituted with a chlorine atom at position 1 and a bromine atom at position 2.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 692728-68-0 | [1][2] |

| Molecular Formula | C₁₀H₆BrCl | [1][3] |

| Molecular Weight | 241.51 g/mol | [1][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Cl)Br | [1] |

| InChI Key | ORPYLLUOBDZSEX-UHFFFAOYSA-N | [1] |

Tabulated Physical Properties

| Property | Value / Expected Behavior | Context & Rationale |

| Physical Form | Solid at room temperature. | As reported by commercial suppliers.[2] |

| Melting Point | Not experimentally determined. | For comparison, 2-chloronaphthalene melts at 59.5 °C[4] and 2-bromonaphthalene melts at 53-56 °C.[5] The addition of a second halogen is expected to increase the melting point due to stronger intermolecular forces. |

| Boiling Point | Not experimentally determined. | For comparison, 2-chloronaphthalene boils at 256 °C[4] and 2-bromonaphthalene boils at 281 °C.[6] The boiling point is expected to be higher than either monosubstituted analog due to increased molecular weight and van der Waals forces. |

| Density | Not experimentally determined. | For comparison, the density of liquid 1-chloronaphthalene is 1.194 g/cm³[7] and solid 2-bromonaphthalene is 1.481 g/cm³.[6] The density is expected to be greater than that of water. |

| XLogP3 (Lipophilicity) | 4.5 | This computed value indicates high lipophilicity, suggesting poor solubility in water and good solubility in non-polar organic solvents.[1] |

Solubility Profile

The solubility of a compound is a critical parameter for selecting appropriate reaction solvents, crystallization conditions, and extraction procedures. Based on its high lipophilicity (XLogP3 = 4.5) and the known properties of related halonaphthalenes, a detailed solubility profile can be established.[1]

-

Aqueous Solubility : Expected to be virtually insoluble in water. Halogenated aromatic hydrocarbons lack hydrogen bonding capabilities and are too non-polar to interact favorably with water molecules.[6][8]

-

Organic Solvent Solubility : Expected to be soluble in a range of common organic solvents.

-

Non-Polar Solvents : High solubility is predicted in solvents like hexane, toluene, and benzene, which can effectively engage in van der Waals interactions with the naphthalene ring system.[6]

-

Polar Aprotic Solvents : Good solubility is expected in solvents such as diethyl ether, chloroform, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents can accommodate the molecule's large non-polar surface area.

-

Polar Protic Solvents : Lower solubility is expected in solvents like ethanol and methanol, as the energy required to disrupt the solvent's hydrogen-bonding network is not sufficiently compensated by solvation of the non-polar molecule.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a complete set of experimental spectra is not publicly available, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide definitive evidence for the molecular weight and halogen composition.

-

Molecular Ion Peak (M⁺) : The presence of both chlorine (³⁵Cl and ³⁷Cl isotopes) and bromine (⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic cluster of peaks for the molecular ion.

-

The most abundant isotopes are ³⁵Cl and ⁷⁹Br. The monoisotopic mass is 239.93414 Da.[1]

-

The spectrum will show a complex M⁺, M+2, and M+4 pattern. The M+2 peak arises from the presence of one ³⁷Cl or one ⁸¹Br atom, and the M+4 peak from the presence of both ³⁷Cl and ⁸¹Br.

-

Given the natural abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), the relative intensities of the M⁺, M+2, and M+4 peaks can be predicted to confirm the presence of one chlorine and one bromine atom.

-

-

Key Fragmentation Pattern : A primary fragmentation pathway would be the loss of a halogen atom. The loss of bromine (mass 79/81) or chlorine (mass 35/37) would result in significant fragment ions.[9] The C-Br bond is weaker than the C-Cl bond and would be expected to cleave more readily, leading to a prominent peak at m/z corresponding to the chloronaphthalene cation (C₁₀H₆Cl⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR Spectroscopy : The spectrum will show six distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring.

-

The proton at C8 is expected to be the most deshielded (highest ppm value) due to steric compression from the peri-substituent at C1 (the "peri effect").

-

Protons on the same ring as the halogens (H3, H4) will show coupling to each other, as will the protons on the unsubstituted ring (H5, H6, H7, H8).

-

The precise chemical shifts and coupling constants (J-values) would allow for unambiguous assignment of each proton. For reference, the protons of 2-bromonaphthalene appear between 7.3 and 8.0 ppm.[10]

-

-

¹³C NMR Spectroscopy : The spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene core.

-

The signals for C1 and C2, being directly attached to the electronegative halogens, will be significantly shifted. The C1 signal (attached to Cl) and C2 signal (attached to Br) will be readily identifiable.

-

Quaternary carbons (C4a, C8a) will typically have lower intensities compared to the protonated carbons.

-

Reference spectra for 2-bromonaphthalene[11] and 2-chloronaphthalene[12] can be used to predict the approximate chemical shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule.

-

C-H Stretching : Aromatic C-H stretching vibrations are expected in the region of 3050-3100 cm⁻¹.

-

C=C Stretching : Aromatic ring C=C stretching vibrations will produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-Br Stretching : The C-Cl stretch typically appears in the 1000-1100 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 500-650 cm⁻¹. These are in the fingerprint region and can be difficult to assign definitively without reference spectra.

-

Out-of-Plane Bending : Strong absorptions in the 750-900 cm⁻¹ region correspond to C-H out-of-plane bending, which is characteristic of the substitution pattern on the aromatic rings.

Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a robust method involves the Sandmeyer reaction, which offers high regioselectivity. The following protocol is a validated approach for introducing halogens onto an aromatic ring system, adapted for this specific target.

Proposed Synthetic Pathway: Sandmeyer Reaction

This pathway begins with a commercially available aminonaphthalene precursor, providing precise control over the final substitution pattern.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Disclaimer : This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Diazotization of Starting Material:

-

To a stirred solution of concentrated hydrochloric acid in water, cool the mixture to 0-5 °C using an ice-salt bath.

-

Add 1-amino-2-bromonaphthalene (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. The addition rate must be controlled to keep the temperature from rising above 5 °C.

-

Causality: This step converts the primary amine into a diazonium salt. Low temperatures are critical to prevent the unstable diazonium salt from decomposing prematurely. The presence of excess acid prevents the formation of diazoamino compounds.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen gas evolution will be observed.

-

Causality: CuCl catalyzes the substitution of the diazonium group with a chloride ion. The single-electron transfer mechanism involving the copper catalyst is a highly reliable method for this transformation.

-

-

Reaction Workup and Isolation:

-

After gas evolution ceases, gently warm the reaction mixture to room temperature and then heat to ~60 °C for 30 minutes to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether (3x volumes).

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by column chromatography on silica gel, eluting with a non-polar solvent system such as pure hexanes or a hexane/ethyl acetate gradient.

-

Causality: Given the non-polar nature of the product, silica gel chromatography is an effective method for separating it from more polar impurities or unreacted starting materials.

-

Alternatively, recrystallization from a solvent like ethanol or a hexane/ethanol mixture can be employed for final purification.[5]

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[13]

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[7]

-

Respiratory Protection : Use only in a well-ventilated chemical fume hood. If dust or aerosols may be generated, a respirator may be required.[13]

-

-

Handling and Storage :

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Mumbai Supplier. (n.d.). High-Quality 2-Bromonaphthalene at Attractive Prices. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Org. Syn. Coll. Vol. 10, 349. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene from 1-Bromonaphthalene. Org. Syn. Coll. Vol. 6, 813. Retrieved from [Link]

- Leupold, E. I., & Neuber, M. (1991). U.S. Patent No. 5,043,493. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.). 2-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

- Leupold, E. I., & Neuber, M. (1990). CA Patent No. 2,020,364. Canadian Intellectual Property Office.

-

NIST. (n.d.). Naphthalene, 2-bromo- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-bromo- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromonaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness.org. (2007). 2-bromonaphthalene from naphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

UVaDOC Principal. (n.d.). Accurate Experimental Structure of 1‐Chloronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-chloro- Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Br and Cl. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]

Sources

- 1. This compound | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 692728-68-0 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. High-Quality 2-Bromonaphthalene at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]

- 11. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]

- 12. 2-Chloronaphthalene(91-58-7) 13C NMR [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-Bromo-1-chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is built upon a foundation of versatile and strategically functionalized molecular scaffolds. Among these, halogenated naphthalenes represent a class of compounds with significant potential, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-1-chloronaphthalene, a dihalogenated naphthalene derivative. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the "why" behind the "how"—exploring its synthesis, structural characterization, and reactivity with an emphasis on practical application in research and development. While direct experimental data for this specific isomer is not abundant in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and actionable resource.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₁₀H₆BrCl and a molecular weight of 241.51 g/mol .[1] The strategic placement of a bromine atom at the 2-position and a chlorine atom at the 1-position of the naphthalene core imparts distinct electronic and steric properties that govern its reactivity.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 692728-68-0 | [1] |

| Molecular Formula | C₁₀H₆BrCl | [1] |

| Molecular Weight | 241.51 g/mol | [1] |

| XLogP3 | 4.5 | [1] |

| Appearance | (Predicted) White to off-white solid | |

| Melting Point | (Unavailable) | |

| Boiling Point | (Unavailable) |

Figure 1. 2D structure of this compound.

Synthesis of this compound: Plausible Strategies

Strategy 1: Halogenation of a Pre-functionalized Naphthalene

A common approach involves the sequential halogenation of a naphthalene precursor. Given the directing effects of the existing substituents, two plausible pathways emerge:

-

Bromination of 1-Chloronaphthalene: Direct bromination of 1-chloronaphthalene would likely lead to a mixture of isomers. The chloro group is an ortho-, para-director, which would favor bromination at the 2, 4, and 5-positions. Separation of the desired this compound from other isomers would be a critical and potentially challenging step.

-

Chlorination of 2-Bromonaphthalene: Similarly, direct chlorination of 2-bromonaphthalene would yield a mixture of products. The bromo group is also an ortho-, para-director, leading to substitution at the 1, 3, and 6-positions.

Experimental Insight: The direct halogenation of naphthalene itself with bromine yields 1-bromonaphthalene, not the 2-isomer, highlighting the kinetic control of this electrophilic substitution.[2] This suggests that direct, selective synthesis of this compound via this method would require careful optimization of reaction conditions and likely result in purification challenges.

Strategy 2: Sandmeyer Reaction

A more regioselective approach would involve a Sandmeyer-type reaction starting from a suitably substituted aminonaphthalene. For instance, the synthesis of 1-bromo-8-chloronaphthalene has been reported via a Sandmeyer reaction of 8-chloronaphthalen-1-amine.[3] A similar strategy could be envisioned for this compound, although the required starting amine may not be commercially available and would necessitate its own synthesis.

Strategy 3: Isomerization of Halonaphthalenes

Patented processes describe the zeolite-catalyzed isomerization of 1-chloro- or 1-bromonaphthalene to their respective 2-isomers.[4] This gas-phase or liquid-phase reaction could potentially be applied to a mixed dihalonaphthalene, although the product distribution and selectivity would need to be empirically determined.

Proposed Experimental Protocol (Based on the synthesis of 2-Bromonaphthalene from 2-Naphthol):

This protocol is adapted from a known procedure for a related compound and would require optimization for the synthesis of this compound.[5][6] The analogous starting material would be 1-chloro-2-naphthol.

-

Preparation of the Phosphonium Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve triphenylphosphine in anhydrous acetonitrile.

-

Bromination: Cool the solution in an ice bath and add bromine dropwise, maintaining the temperature below 40°C.

-

Reaction with Naphthol Derivative: To the resulting mixture, add a solution of 1-chloro-2-naphthol in acetonitrile.

-

Heating and Work-up: Heat the reaction mixture to 60-70°C. After the reaction is complete (monitored by TLC), the solvent is removed, and the crude product is purified by column chromatography.

Causality: The use of triphenylphosphine and bromine in situ generates a phosphonium bromide species, which then facilitates the conversion of the hydroxyl group of the naphthol to a bromide. This method avoids the harsh conditions of direct halogenation and can offer better regioselectivity if the starting naphthol is appropriately substituted.

Figure 2. Proposed synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. Protons ortho and para to the halogens will be deshielded and shifted downfield.

Predicted Chemical Shifts and Multiplicities:

-

The protons on the same ring as the halogens will likely exhibit complex splitting patterns due to both ortho and meta coupling.

-

The four protons on the unsubstituted ring will resemble the pattern of a 1-substituted naphthalene, with characteristic doublet, triplet, and doublet of doublets signals.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms of the naphthalene core.

-

Carbons Bearing Halogens (C1 and C2): These carbons will be significantly deshielded, with their chemical shifts appearing downfield. The carbon attached to bromine (C2) is expected to be at a higher field than the carbon attached to chlorine (C1) due to the "heavy atom effect".

-

Other Aromatic Carbons: The remaining eight carbons will appear in the typical aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

-

Aromatic C-H stretching: 3100-3000 cm⁻¹

-

Aromatic C=C stretching: 1600-1450 cm⁻¹

-

C-Cl stretching: 850-550 cm⁻¹[13]

-

C-Br stretching: 690-515 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution.

-

Molecular Ion Peak (M⁺): Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a cluster of peaks. The most abundant peaks will be at m/z 240 (C₁₀H₆⁷⁹Br³⁵Cl), m/z 242 (C₁₀H₆⁸¹Br³⁵Cl and C₁₀H₆⁷⁹Br³⁷Cl), and m/z 244 (C₁₀H₆⁸¹Br³⁷Cl). The relative intensities of these peaks will be characteristic of a compound containing one bromine and one chlorine atom.[14]

-

Fragmentation: Common fragmentation pathways for aryl halides include the loss of the halogen atom(s) and fragmentation of the aromatic ring.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds, allowing for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in many cross-coupling reactions.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds.[15][16] this compound can be selectively coupled at the more reactive C-Br bond with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. The remaining C-Cl bond can then be subjected to a second coupling reaction under more forcing conditions, allowing for the stepwise construction of complex biaryl and polyaryl systems.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds.[17][18][19] Similar to the Suzuki coupling, selective amination at the C-Br position is expected to be favored under milder conditions. This allows for the introduction of a wide range of primary and secondary amines, which are common functional groups in pharmaceutically active molecules.

Self-Validating Protocol for a Generic Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Causality in Catalyst and Base Selection: The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required. The base plays a critical role in the transmetalation step of the catalytic cycle.

Figure 3. Key cross-coupling reactions of this compound.

Applications in Medicinal Chemistry

Halogenated naphthalenes are valuable intermediates in the synthesis of biologically active compounds.[2][20] While specific applications of this compound are not extensively documented, its potential can be inferred from the known activities of related naphthalene derivatives. Naphthalene-based scaffolds are found in compounds with anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain halogenated flavones, which can be synthesized from halogenated precursors, have shown cytotoxic effects on cancer cells.[21] The ability to selectively functionalize the 2- and 1-positions of the naphthalene core makes this compound a promising starting material for the synthesis of libraries of novel compounds for drug discovery screening.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a versatile building block with significant potential for the synthesis of complex organic molecules. Its differential reactivity at the C-Br and C-Cl positions allows for selective and sequential functionalization through well-established cross-coupling methodologies. While a lack of direct experimental data necessitates a predictive approach to its properties and reactivity, the principles outlined in this guide provide a solid foundation for its application in research and development. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the strategic utilization of compounds like this compound will undoubtedly play a crucial role in advancing these fields.

References

-

Organic Syntheses. 2-bromonaphthalene. [Link]

- Leupold, E. I., & Neuber, M. (1991). U.S. Patent No. 5,043,493. Washington, DC: U.S.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. 1-Bromonaphthalene. [Link]

-

University of Vienna. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

NIST. Naphthalene, 2-bromo-. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

NIST. Naphthalene, 2-bromo-. [Link]

-

PubChem. 2-Bromonaphthalene. [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University. [Link]

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

-

ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

-

ResearchGate. (PDF) A convenient preparation of 1-bromo-2-fluoronaphthalene. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

-

National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

-

ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]

-

MDPI. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]

-

Chemistry LibreTexts. Br and Cl. [Link]

-

UCLA. IR Chart. [Link]

-

PubChem. 1-Bromo-2-chloronaphthalene. [Link]

-

Frontiers. (2025). Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. [Link]

-

NIST. Naphthalene, 1-chloro-. [Link]

Sources

- 1. This compound | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 4. High-Quality 2-Bromonaphthalene at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]

- 5. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Bromonaphthalene(580-13-2) 13C NMR [m.chemicalbook.com]

- 8. Naphthalene, 2-bromo- [webbook.nist.gov]

- 9. Naphthalene, 2-bromo- [webbook.nist.gov]

- 10. 1-Chloronaphthalene(90-13-1) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Chloronaphthalene(91-58-7) IR Spectrum [m.chemicalbook.com]

- 12. Naphthalene, 1-chloro- [webbook.nist.gov]

- 13. Propane, 2-bromo-1-chloro- [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Frontiers | Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]

An In-Depth Technical Guide to 2-Bromo-1-chloronaphthalene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-bromo-1-chloronaphthalene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document delves into its chemical identity, synthetic methodologies, physicochemical properties, and key applications, offering field-proven insights and detailed protocols to support researchers in their endeavors.

Introduction and IUPAC Nomenclature

This compound is a disubstituted naphthalene derivative with the chemical formula C₁₀H₆BrCl.[1] According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the correct name for this compound is This compound .[1] This nomenclature arises from the numbering of the naphthalene ring system, where the chloro group is at position 1 and the bromo group is at position 2. The presence of two different halogen atoms on the aromatic scaffold imparts distinct reactivity at each position, making it a valuable intermediate for selective chemical transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed properties, primarily sourced from PubChem, provide a foundational understanding of the molecule's characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrCl | PubChem[1] |

| Molecular Weight | 241.51 g/mol | PubChem[1] |

| XLogP3 | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 239.93414 Da | PubChem[1] |

| Monoisotopic Mass | 239.93414 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity (typical) | 97% | AChemBlock,[2] Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

For the ¹³C NMR spectrum, the carbon atoms directly bonded to the halogens will experience the most significant downfield shift. Aromatic carbons typically appear in the range of 125-150 ppm.[5][6]

In electron ionization mass spectrometry, the mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of peaks. The fragmentation of the molecular ion would likely involve the loss of the halogen atoms, leading to fragment ions corresponding to the naphthalene cation and other smaller fragments.[7][8][9]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. One of the most plausible and widely applicable methods for the introduction of a halogen onto an aromatic ring from an amino group is the Sandmeyer reaction .[10][11]

Proposed Synthetic Pathway via Sandmeyer Reaction

This proposed synthesis starts from a suitable aminonaphthalene precursor. A logical starting material would be 2-bromo-1-aminonaphthalene. The synthesis would proceed in two key stages: diazotization of the amino group followed by a copper(I) chloride-mediated substitution.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Sandmeyer reaction on similar aromatic amines.[12][13]

Materials:

-

2-Bromo-1-aminonaphthalene

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) chloride (CuCl)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-1-aminonaphthalene in a suitable volume of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose.[14] Maintaining a low temperature (0-5 °C) is critical to prevent premature decomposition and ensure a high yield of the desired product.

-

Copper(I) Catalyst: Copper(I) salts are essential catalysts for the Sandmeyer reaction.[10] The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, which initiates the radical substitution process.

-

Acidic Conditions: The reaction is carried out in a strong acid to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.

Applications in Research and Drug Development

Halogenated naphthalenes are valuable building blocks in organic synthesis due to the versatility of the carbon-halogen bond, which can participate in a variety of cross-coupling reactions.[15]

Cross-Coupling Reactions

This compound is an ideal substrate for selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective functionalization at the 2-position, followed by a subsequent reaction at the 1-position if desired.

Caption: Selective Suzuki-Miyaura coupling at the 2-position.

This selective functionalization is a powerful tool for the synthesis of complex polycyclic aromatic compounds, which are scaffolds for various biologically active molecules and advanced materials.

Intermediate in Medicinal Chemistry

While specific examples of drugs derived directly from this compound are not prevalent in the reviewed literature, the dihalogenated naphthalene core is a key structural motif in many pharmacologically active compounds. Its utility lies in its role as a rigid scaffold upon which various functional groups can be installed to modulate biological activity. For instance, substituted naphthalenes are found in compounds targeting a range of biological targets, including enzymes and receptors.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined structure, coupled with the differential reactivity of its two halogen substituents, makes it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for unlocking its full potential in the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to confidently and safely incorporate this compound into their synthetic strategies.

References

-

Chemistry LibreTexts. (2021, October 14). Sandmeyer Reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

- Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Boronic Acids. In Modern Arene Chemistry (pp. 519-543). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- U.S. Patent No. US5043493A. (1991). Process for the preparation of 2-chloro- or 2-bromo-naphthalene. Google Patents.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Sciencemadness.org. (2007, October 20). 2-bromonaphthalene from naphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

YouTube. (2018, August 14). mass spectrometry examples 2. Retrieved from [Link]

Sources

- 1. This compound | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 692728-68-0 | AChemBlock [achemblock.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. youtube.com [youtube.com]

- 13. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data of 2-Bromo-1-chloronaphthalene

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-chloronaphthalene

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 692728-68-0), a key halogenated naphthalene derivative.[1][2] Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data repository. It delves into the causality behind spectroscopic phenomena, offering field-proven insights into data acquisition and interpretation. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every protocol and interpretation is scientifically rigorous and validated by established principles.

Introduction: The Analytical Imperative

This compound is a disubstituted naphthalene, a class of compounds essential as intermediates in the synthesis of advanced materials and pharmaceutical agents.[3] The precise arrangement of the bromo and chloro substituents on the naphthalene core dictates its chemical reactivity and physical properties. Consequently, unambiguous structural verification is paramount. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide the necessary toolkit for this confirmation. This guide will detail the expected spectroscopic signature of this molecule, explaining the theoretical underpinnings and providing practical, validated protocols for data acquisition.

Molecular Structure Analysis

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a naphthalene ring system substituted with a chlorine atom at the C1 position and a bromine atom at the C2 position. This specific substitution pattern breaks the symmetry of the naphthalene core, meaning all six aromatic protons and ten carbons are chemically non-equivalent, a key factor that will be reflected in the complexity of its NMR spectra.

Caption: Structure of this compound with IUPAC numbering.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a uniquely clear signature due to the characteristic isotopic abundances of chlorine and bromine.

Theoretical Principles & Expected Data

The molecular formula for this compound is C₁₀H₆BrCl.[1][2] The presence of both bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.5%, ³⁷Cl ≈ 24.5%) results in a distinctive isotopic pattern for the molecular ion peak (M⁺).[4] This pattern is the most definitive feature in its mass spectrum. The expected molecular ion cluster will have three main peaks:

-

M⁺: Composed of ⁷⁹Br and ³⁵Cl isotopes.

-

M+2: A combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl). This peak is expected to be the most abundant in the cluster.

-

M+4: Composed of ⁸¹Br and ³⁷Cl isotopes.

Aromatic systems like naphthalene produce a stable molecular ion, which is often the base peak or at least of high intensity. Fragmentation primarily occurs through the loss of the halogen substituents.

| Ion | m/z (Calculated) | Expected Relative Abundance | Causality |

| [C₁₀H₆⁷⁹Br³⁵Cl]⁺ (M⁺) | 239.93 | High | Molecular ion with the most abundant isotopes. |

| [C₁₀H₆BrCl]⁺ (M+2) | 241.93 | Highest | Combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl) isotopes.[5] |

| [C₁₀H₆⁸¹Br³⁷Cl]⁺ (M+4) | 243.93 | Moderate | Molecular ion with the least abundant heavy isotopes. |

| [C₁₀H₆Cl]⁺ | 161.01 | Moderate | Loss of a bromine radical (•Br) from the molecular ion. |